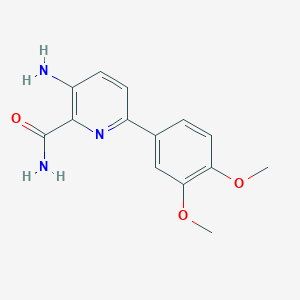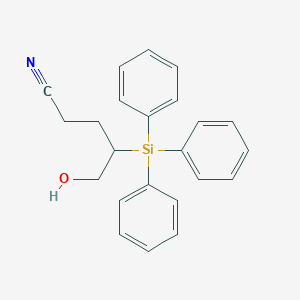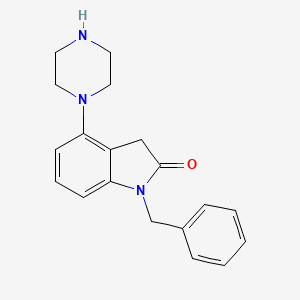![molecular formula C12H15NO4S B14188229 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate CAS No. 920804-47-3](/img/structure/B14188229.png)
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a methanesulfonate moiety, with an N-(prop-2-en-1-yl)glycyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate typically involves the reaction of phenyl methanesulfonate with N-(prop-2-en-1-yl)glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonyl chloride, phenylamine, and N-(prop-2-en-1-yl)glycine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methanesulfonate group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Shares the N-(prop-2-en-1-yl) moiety but differs in the acetamide group.
N-(Prop-2-yn-1-yl)aniline: Contains a similar N-(prop-2-yn-1-yl) group but with an aniline structure.
Phenyl methanesulfonate: Lacks the N-(prop-2-en-1-yl)glycyl substituent.
Uniqueness
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate is unique due to its combination of the phenyl methanesulfonate and N-(prop-2-en-1-yl)glycyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
920804-47-3 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
[4-[2-(prop-2-enylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-3-8-13-9-12(14)10-4-6-11(7-5-10)17-18(2,15)16/h3-7,13H,1,8-9H2,2H3 |
Clave InChI |
PYGWXPHZCYLBST-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)

![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)

